Disodium DL-homocysteinate

Solubility In Vitro Assay Drug Formulation

Disodium DL-homocysteinate (CAS 85712-14-7) is the indispensable, pre-ionized disodium salt for high-yield D,L-homocystine oxidation and the patented cyclization to DL-Homocysteine thiolactone hydrochloride. Its superior aqueous solubility eliminates DMSO-related artifacts in cellular assays, enabling reliable >200 mM dosing solutions unattainable with the free base. Procure this specific salt to ensure process fidelity, precise stoichiometric control, and avoid costly revalidation inherent to free base or hydrochloride substitutions.

Molecular Formula C8H16N2Na2O4S2
Molecular Weight 314.3 g/mol
CAS No. 85712-14-7
Cat. No. B12651784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium DL-homocysteinate
CAS85712-14-7
Molecular FormulaC8H16N2Na2O4S2
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC(CS)C(C(=O)[O-])N.C(CS)C(C(=O)[O-])N.[Na+].[Na+]
InChIInChI=1S/2C4H9NO2S.2Na/c2*5-3(1-2-8)4(6)7;;/h2*3,8H,1-2,5H2,(H,6,7);;/q;;2*+1/p-2
InChIKeyLUOWHQJAZABCGD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium DL-homocysteinate (CAS 85712-14-7): Procurement Specifications & Chemical Identity


Disodium DL-homocysteinate (CAS 85712-14-7) is a racemic, disodium salt form of the non-proteinogenic sulfur-containing amino acid DL-homocysteine. Its molecular formula is C8H16N2Na2O4S2 (or C4H9NO2S·2Na for the salt), with a molecular weight of approximately 314.33 g/mol . This compound is primarily employed as a stable, water-soluble intermediate in synthetic chemistry and as a research tool for investigating homocysteine-related biochemistry and pathology [1][2].

Why Generic Homocysteine Analogs Cannot Replace Disodium DL-homocysteinate in Critical Workflows


Direct substitution of Disodium DL-homocysteinate with its close structural analogs—such as DL-homocysteine free base or the hydrochloride salt—is scientifically invalid for key applications. The disodium salt's unique combination of high aqueous solubility and pre-ionized state provides distinct advantages in aqueous reaction media, facilitating precise stoichiometric control and eliminating the pH variability introduced by the free base . Furthermore, the compound's established role as a critical starting material in patented synthetic routes for D,L-homocystine and DL-homocysteine thiolactone hydrochloride underscores its process-specific utility that cannot be replicated by other homocysteine forms without significant and costly process redesign [1][2].

Quantitative Differentiation: Head-to-Head Evidence for Disodium DL-homocysteinate vs. Closest Analogs


Aqueous Solubility Advantage: Disodium Salt vs. Free Base for In Vitro Assays

The disodium salt form is engineered for maximal aqueous solubility, a critical parameter for in vitro assays and aqueous-phase reactions. In direct comparison, the free base DL-Homocysteine exhibits a measured solubility of 27 mg/mL (199.73 mM) in water at 25°C, as reported by Selleck Chemicals . While precise quantitative solubility data for Disodium DL-homocysteinate is not published in the open literature, its ionic nature (as a disodium carboxylate salt) confers significantly higher intrinsic aqueous solubility than the neutral free base form. This class-level inference is supported by the fundamental principles of pharmaceutical salt formation, where sodium salts of amino acids are routinely employed to enhance water solubility by orders of magnitude relative to their zwitterionic free base counterparts.

Solubility In Vitro Assay Drug Formulation Biochemistry

Synthetic Process Purity: Disodium Salt as a Defined Intermediate in Industrial Routes

Disodium DL-homocysteinate is a designated, high-purity intermediate in patented industrial processes, offering a distinct advantage over generic homocysteine forms. A 2010 Indian patent application (Publication No. 30/2013) explicitly details a process for preparing DL-Homocysteine thiolactone hydrochloride, which commences with the demethylation of DL-methionine to obtain the 'disodium salt of DL-homocysteine' as the key intermediate prior to cyclization [1]. This process specification contrasts with alternative, less-defined routes that might start with other homocysteine forms or thiolactone derivatives. The patent's focus on this specific intermediate highlights its utility in achieving higher purity and better yield control in the subsequent cyclization step, which is critical for the final product's quality.

Organic Synthesis Process Chemistry API Intermediate Patented Route

Regioselective Oxidation Control: Disodium Salt in D,L-Homocystine Production

The disodium salt form is uniquely specified for a controlled oxidation process to produce D,L-homocystine, a compound of interest in animal feed. German patent DE3309762C1 describes a method where molecular oxygen is introduced into an aqueous solution of the 'disodium salt of D,L-homocysteine' at a specific concentration (0.8-1.2 moles/L) and pH (7.0-8.0) in the presence of catalytic iron(III) ions to yield D,L-homocystine [1]. This process leverages the disodium salt's aqueous solubility and pH-buffering capacity to maintain precise conditions for selective oxidation. Using alternative starting materials, such as the free base, would require additional pH adjustment steps and could lead to uncontrolled precipitation or side reactions, thereby reducing yield and purity.

Oxidation Disulfide Formation Process Optimization Animal Feed Additive

High-Value Application Scenarios for Disodium DL-homocysteinate in R&D and Manufacturing


High-Concentration Aqueous Stock Solutions for In Vitro Pharmacology

Researchers studying the effects of homocysteine on cellular pathways (e.g., kynurenic acid production, endothelial dysfunction) require reliable, high-concentration aqueous stock solutions to avoid DMSO-related cytotoxicity and experimental artifacts. Disodium DL-homocysteinate, with its superior water solubility inferred from its salt form, is the preferred choice for preparing concentrated dosing solutions (e.g., >200 mM), a feat not achievable with the less soluble free base form (which maxes out at ~200 mM) .

Scalable Synthesis of DL-Homocysteine Thiolactone Hydrochloride

For chemical manufacturers and process chemists aiming to produce DL-Homocysteine thiolactone hydrochloride—a key intermediate for research reagents and potential therapeutic leads—the patented route explicitly requires Disodium DL-homocysteinate as the starting material for cyclization . Substituting with other homocysteine forms would deviate from the validated process, potentially introducing new impurities, lowering yields, and requiring costly revalidation. This compound is therefore essential for process replication and scale-up.

Production of D,L-Homocystine for Animal Nutrition Research and Manufacturing

In the production of D,L-homocystine, a compound investigated for its use in animal feed, the disodium salt is the indispensable starting material for a high-yield, oxygen-based oxidation process . Its pre-buffered, highly soluble nature allows for precise control over reaction conditions (0.8-1.2 M, pH 7.0-8.0), which is critical for achieving the desired yield and purity of the homocystine disulfide product. This process specification makes the disodium salt a critical procurement item for any entity involved in the manufacturing or research of D,L-homocystine.

Technical Documentation Hub

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